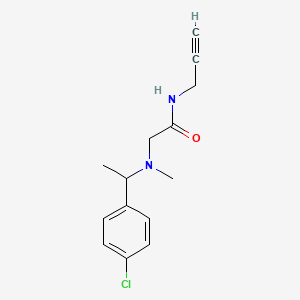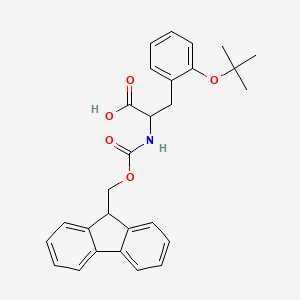
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxy group, and a phenylpropanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and other applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe Arndt-Eistert protocol is often employed in the synthesis of Fmoc-protected β-amino acids, which can be adapted for the synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected or reduced forms of the compound.
科学研究应用
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding. Its Fmoc group is particularly useful in solid-phase peptide synthesis.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. The compound’s ability to interact with biological targets makes it a candidate for further investigation.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amino group that can participate in further reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The phenylpropanoic acid backbone serves as a scaffold for the attachment of other functional groups, facilitating interactions with enzymes, receptors, and other biological molecules.
相似化合物的比较
Similar Compounds
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid: This compound shares the Fmoc group but has a different aromatic backbone, leading to distinct chemical properties and applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid: This compound has a similar Fmoc-protected amino group but features a tritylthio group and a hexanoic acid backbone, resulting in different reactivity and uses.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(tert-butoxy)phenyl)propanoic acid is unique due to its combination of the Fmoc group, tert-butoxy group, and phenylpropanoic acid backbone. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-4-10-18(25)16-24(26(30)31)29-27(32)33-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
InChI 键 |
YSTKZHXZACIOGD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14913668.png)
![n-Benzyl-3-chloro-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14913670.png)
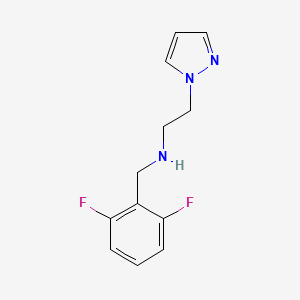
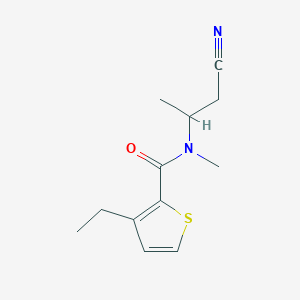
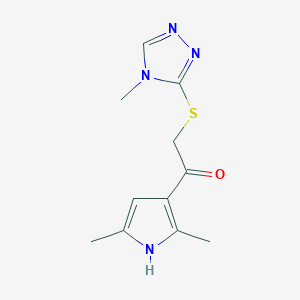
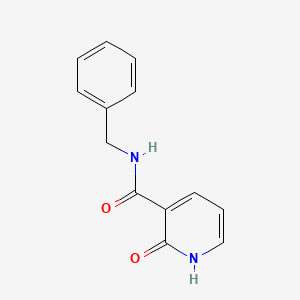

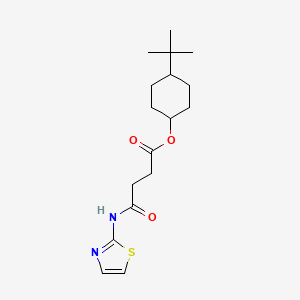
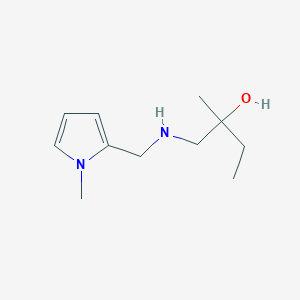
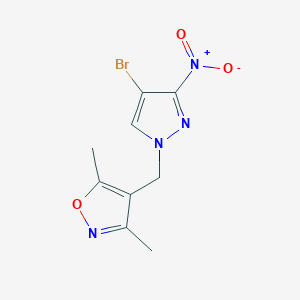
![8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B14913710.png)
